molecular formula C21H17N5O3S B3201115 2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1019101-99-5

2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Cat. No.: B3201115
CAS No.: 1019101-99-5
M. Wt: 419.5 g/mol
InChI Key: LCFMNVMNNACOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a synthetic small molecule with a molecular weight of 419.5 g/mol and the molecular formula C21H17N5O3S . This compound features a complex hybrid scaffold incorporating both a pyrazolone and a thiazole ring, making it a subject of interest in various biochemical research areas. Research Applications and Value This compound belongs to a class of N-phenylpyrazolone-N-benzylthiazole hybrids, which are uncommon in scientific literature and represent a valuable scaffold for diversity-oriented synthesis . Such hybrid structures are increasingly explored in the development of pharmacological tools, particularly as potential inhibitors of protein kinases. Research on analogous structures has shown promise in cytotoxicity assays against human cancer cell lines, suggesting this compound could serve as a useful precursor or candidate in oncology research . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), indicating their utility in neuropharmacological studies and ion channel research . Handling and Usage This product is intended for research purposes only in a controlled laboratory environment. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other veterinary applications.

Properties

IUPAC Name

2-methyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-13-11-19(23-20(27)16-9-6-10-18(14(16)2)26(28)29)25(24-13)21-22-17(12-30-21)15-7-4-3-5-8-15/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFMNVMNNACOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide combines several bioactive moieties, including thiazole, pyrazole, and nitrobenzamide structures. These components contribute to its potential pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H17N5O3S\text{C}_{17}\text{H}_{17}\text{N}_{5}\text{O}_{3}\text{S}

This structure incorporates a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The presence of the nitro group may also enhance its reactivity and biological profile.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. The thiazole and pyrazole rings can interact with various enzymes or receptors, modulating their activity. For instance, compounds with similar structures have been shown to inhibit enzymes involved in fungal sterol biosynthesis, such as 14α-demethylase, which is crucial for antifungal activity .

Biological Activity Overview

Research indicates that compounds related to thiazole and pyrazole structures exhibit a range of biological activities:

  • Antifungal Activity : Compounds similar to the target compound have demonstrated significant antifungal properties against pathogens like Candida albicans and Candida parapsilosis. For example, derivatives with specific substitutions showed minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
  • Antibacterial Activity : Thiazole derivatives have been reported to possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The MIC values for some derivatives were significantly lower than those of standard antibiotics .
  • Cytotoxicity : Preliminary cytotoxicity studies on cell lines such as NIH/3T3 indicated that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing therapeutic agents with fewer side effects .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsReference
AntifungalCandida albicansMIC = 1.23 μg/mL
AntibacterialVarious Gram-positiveMIC = 7.8 μg/mL
CytotoxicityNIH/3T3 Cell LineIC50 = 148.26 μM

Case Study: Antifungal Activity

In a study investigating thiazole derivatives, two compounds (designated as 2d and 2e ) were synthesized and tested for their antifungal activity. These compounds showed promising results against C. parapsilosis, with MIC values indicating effective inhibition comparable to ketoconazole, a standard antifungal medication . The study highlighted the importance of substituents on the phenyl moiety in enhancing biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes that the electronic properties of substituents significantly influence the biological activity of thiazole and pyrazole derivatives. For instance, electronegative groups at specific positions on the aromatic rings were found to enhance lipophilicity and consequently improve the ability of these compounds to penetrate cellular membranes and reach their targets effectively .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. In particular, derivatives of 2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in human cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar structural features have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By reducing prostaglandin synthesis, these compounds could alleviate symptoms associated with inflammatory diseases .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of thiazole and pyrazole derivatives. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antibiotics .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

  • Formation of Thiazole Ring : The initial step involves the reaction between appropriate thioketones and hydrazines to form the thiazole framework.
  • Pyrazole Synthesis : The thiazole derivative is then reacted with suitable hydrazines to yield the pyrazole core.
  • Final Coupling : The resulting pyrazole is coupled with nitrobenzoyl chloride to produce the final compound.

Reaction Conditions

The reactions are usually conducted under controlled conditions using solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to enhance yields and purity .

Case Study: Anticancer Screening

A recent study synthesized a series of pyrazole-thiazole derivatives, including this compound, which were screened for anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that several derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study: Antimicrobial Evaluation

In another study, derivatives of the compound were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had significant inhibitory effects on bacterial growth, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and biological activities of the target compound with structurally related analogs:

Compound Name Substituents on Pyrazole/Thiazole Benzamide Substituents Molecular Weight (g/mol) Key Biological Activity Reference
2-Methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide 3-methyl, 4-phenylthiazole 3-nitro, 2-methyl 447.44 Hypothesized antimicrobial
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide (3l) 4-fluorophenyl, p-tolyl 5-chloro, 4-cyano 435.1 Not reported (structural analog)
N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-nitrobenzamide (5f) 4-chlorophenyl, tert-butyl 3-nitro 399.1 Antimicrobial (IC₅₀ not reported)
3-{3-[1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-4,5-dihydro-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl}pyridine 4-phenylthiazole, 3-chlorophenyl Methoxyphenyl, pyridine 562.06 Anticancer (IC₅₀ = 23.01 μM)

Key Differences and Implications

Electron-Withdrawing vs. In contrast, compound 3l () has a cyano group, which may improve metabolic stability but reduce solubility .

Biological Activity :

  • The pyridine-substituted analog () exhibits significant anticancer activity (IC₅₀ = 23.01 μM), attributed to the extended conjugation of the pyridine ring and the 4-phenylthiazole moiety. The target compound lacks this conjugation but may compensate with its nitro group’s redox activity .
  • Compound 5f () shows antimicrobial activity, likely due to the nitro group’s ability to disrupt bacterial electron transport chains. The target compound’s 4-phenylthiazole group may enhance membrane permeability .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving thiazole ring formation and nitrobenzamide coupling, similar to methods in and . In contrast, compound 3l () uses a simpler one-pot cyclization, yielding lower molecular weight analogs .

Research Findings and Data

Spectroscopic Characterization

  • FTIR : The target compound’s amide C=O stretch (~1675 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) align with data from 5f (). The 4-phenylthiazole C-S-C vibration (~680 cm⁻¹) is distinct from thiazole-free analogs .
  • ¹H NMR : The pyrazole proton resonates at δ 6.7–8.7 ppm, consistent with 5f (δ 6.7–8.7 ppm). The phenylthiazole protons appear as multiplets at δ 7.2–7.7 ppm, similar to analogs in .

Hypothesized Pharmacological Pathways

  • Molecular docking studies (inferred from ) suggest the 4-phenylthiazole group interacts with hydrophobic pockets in bacterial enzymes, while the nitro group may induce oxidative stress in cancer cells .

Q & A

Q. What are the established synthetic routes for 2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-thiazole core via cyclocondensation of substituted hydrazines and thiourea derivatives. Subsequent acylation with 3-nitro-2-methylbenzoyl chloride is performed under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the benzamide moiety . Intermediates are validated using:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substituent positions.
  • Mass spectrometry (HRMS) to verify molecular weights and purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • X-ray crystallography (using SHELX software for refinement ) to resolve stereochemical ambiguities.
  • FT-IR spectroscopy to identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • HPLC with UV detection to assess purity (>95% threshold for pharmacological studies) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening focuses on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking (AutoDock Vina) to predict binding modes to active sites, guided by structural analogs .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Catalyst screening : Use Pd/C or CuI for Suzuki-Miyaura cross-coupling to enhance thiazole-phenyl linkage efficiency .
  • Solvent optimization : Replace DMF with acetonitrile in acylation steps to reduce side reactions (e.g., hydrolysis) .
  • Temperature control : Gradual heating (60–80°C) during cyclization improves regioselectivity .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test compound stability under assay conditions (e.g., pH 7.4 buffer vs. DMSO stock) to rule out degradation artifacts .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify nonspecific interactions .
  • Meta-analysis : Compare crystallographic data (e.g., bond angles from SHELX-refined structures ) with docking poses to validate target engagement .

Q. Which computational methods are suitable for predicting interaction mechanisms with biological targets?

  • Electrostatic potential mapping (Multiwfn ) to identify nucleophilic/electrophilic regions on the compound.
  • MD simulations (GROMACS) to assess binding stability over 100-ns trajectories, focusing on thiazole-packing interactions .
  • QM/MM calculations (Gaussian) to model transition states in enzyme inhibition .

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl moiety to improve metabolic stability .
  • LogP optimization : Introduce polar substituents (e.g., -OH, -OMe) on the benzamide ring to balance solubility and membrane permeability .
  • Prodrug approaches : Mask the amide group with ester prodrugs for enhanced oral bioavailability .

Q. How can chemical stability be systematically evaluated under physiological conditions?

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40°C) stress, followed by LC-MS analysis to identify degradation pathways .
  • pH-rate profiling : Monitor hydrolysis kinetics at pH 1–10 to determine susceptibility to amide bond cleavage .
  • Light exposure testing : Use ICH Q1B guidelines to assess photostability under UV/visible light .

Methodological Notes

  • Crystallographic refinement : Always cross-validate SHELX-derived structures with DFT-optimized geometries to ensure accuracy .
  • Data reproducibility : Replicate synthetic steps ≥3 times with independent batches to confirm yield and purity trends .
  • Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing to avoid nonbiological interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.